Nandrolone hydrogen sulfate

Description

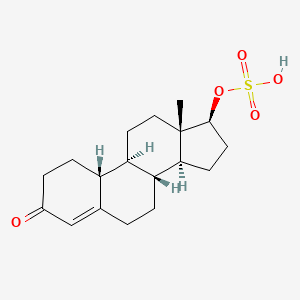

Nandrolone hydrogen sulfate (CAS: 60672-82-4, molecular formula: C18H25NaO5S) is the sulfate-conjugated sodium salt of nandrolone, a 19-norsteroid anabolic-androgenic steroid (AAS). Nandrolone itself (CAS: 434-22-0, molecular weight: 274.40 g/mol) is characterized by a 17β-hydroxyl group and a 19-nor structure, which reduces its androgenic activity while retaining anabolic effects . The sulfate conjugation enhances water solubility compared to non-polar ester derivatives (e.g., nandrolone decanoate), influencing its pharmacokinetics and metabolic pathways .

Properties

CAS No. |

98804-55-8 |

|---|---|

Molecular Formula |

C18H26O5S |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hydrogen sulfate |

InChI |

InChI=1S/C18H26O5S/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22/h10,13-17H,2-9H2,1H3,(H,20,21,22)/t13-,14+,15+,16-,17-,18-/m0/s1 |

InChI Key |

SKZMVWBZTQNCKW-IZPLOLCNSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=CC(=O)CC[C@H]34 |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34 |

Origin of Product |

United States |

Preparation Methods

The synthesis of nandrolone hydrogen sulfate involves the esterification of nandrolone with sulfuric acid. The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to purify the final product .

Chemical Reactions Analysis

Structural Characteristics and Reactivity

Nandrolone hydrogen sulfate (C₁₈H₂₆O₅S) is a 19-nortestosterone derivative with a sulfate ester group at the 17β-position . Key structural features include:

-

Stereochemistry : Six defined stereocenters with absolute configuration .

-

SMILES :

[H][C@@]12CC[C@H](OS(O)(=O)=O)[C@@]1(C)CC[C@]3([H])[C@@]4([H])CCC(=O)C=C4CC[C@@]23[H].

Sulfate Ester Hydrolysis

The sulfate ester group confers susceptibility to enzymatic or acidic hydrolysis, releasing nandrolone and sulfuric acid. This reaction is critical for its metabolic deactivation . While specific kinetic data for hydrolysis are unavailable in the provided sources, the ester’s lability aligns with general sulfated steroid behavior.

Receptor Binding Affinities

This compound interacts with steroid receptors, influencing its pharmacological profile. Relative binding affinities compared to reference ligands (100%) are :

| Receptor | Nandrolone | Testosterone | Estradiol |

|---|---|---|---|

| Androgen (AR) | 154–155% | 100% | 7.9% |

| Progesterone (PR) | 20% | 1.0–1.2% | 2.6% |

| Glucocorticoid (GR) | 0.5% | 0.17% | 0.6% |

This table highlights its strong androgen receptor affinity, modulating anabolic effects, and weaker interactions with other steroid receptors .

Neurochemical Interactions

This compound impacts neurotransmitter systems, particularly through:

-

NMDA Receptor Modulation : Binds to sigma-1 receptors, altering NMDA receptor phosphorylation and enhancing excitatory neurotransmission .

-

GABAergic Effects : Chronic exposure modifies GABAₐ receptor-mediated currents in hypothalamic nuclei, influencing aggression and anxiety pathways .

-

Neurosteroid Interactions : Displaces endogenous neurosteroids (e.g., DHEAS, pregnenolone sulfate) from sigma-1 receptors, affecting stress and reward systems .

Metabolic and Enzymatic Effects

-

Adrenal Steroidogenesis : Inhibits corticosterone (CORT) synthesis by downregulating adrenal 5α-reductase I and 11β-hydroxylase .

-

Adiponectin Regulation : Reduces adiponectin levels via direct adipocyte effects, contributing to metabolic dysfunction .

-

HMGCR Upregulation : Increases hepatic HMG-CoA reductase expression, potentially altering cholesterol metabolism .

Limitations and Research Gaps

While the provided data elucidate structural and biochemical interactions, explicit kinetic or mechanistic details of its chemical reactions (e.g., hydrolysis rates, synthetic pathways) are absent in the reviewed sources. Further studies are needed to quantify reaction thermodynamics and explore catalytic processes.

Scientific Research Applications

Nandrolone hydrogen sulfate has several scientific research applications:

Chemistry: It is used as a reference compound in the development and validation of analytical methods, such as HPLC and mass spectrometry.

Biology: this compound is studied for its effects on muscle growth, bone density, and protein synthesis. It is also used in research on androgen receptor interactions.

Medicine: This compound is used in the treatment of conditions such as anemia, osteoporosis, and muscle wasting.

Industry: This compound is used in the formulation of ophthalmic drugs and other pharmaceutical products.

Mechanism of Action

Nandrolone hydrogen sulfate exerts its effects by binding to androgen receptors. The drug-receptor complex enters the nucleus and binds to specific nucleotide sequences of the chromosomal DNA, leading to the transcription of genes involved in protein synthesis and muscle growth . This mechanism promotes anabolic effects, such as increased muscle mass and bone density, while also exhibiting androgenic properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Compounds for Comparison :

Nandrolone Decanoate (CAS: 360-70-3): A lipophilic ester prodrug with a C10 fatty acid chain, providing sustained release .

Nandrolone Phenylpropionate (CAS: 62-90-8): Another ester derivative with a shorter aromatic chain, offering intermediate duration of action .

19-Norandrosterone Sulfate: A metabolite of nandrolone, excreted as a sulfoconjugate in endogenous conditions .

Nandrolone Glucuronide: The primary urinary metabolite after exogenous nandrolone administration .

Table 1: Structural and Physicochemical Comparison

Metabolic Pathways and Detection

- This compound: Sulfate conjugation is rare in exogenous nandrolone administration. Endogenous 19-norsteroids, however, produce sulfoconjugates like 19-norandrosterone sulfate, which are persistent in urine and detectable at low concentrations .

- Nandrolone Esters (Decanoate/Phenylpropionate): Hydrolyzed to free nandrolone in vivo, then metabolized to glucuronide conjugates (e.g., 19-norandrosterone glucuronide), a hallmark of exogenous use .

- Differentiation in Doping Tests: Glucuronide Conjugates: Dominant after exogenous administration; used as a doping marker . Sulfate Conjugates: Indicative of endogenous production if detected without glucuronides .

Table 2: Metabolic Excretion Patterns

Q & A

Q. Key Parameters for Assay Validation

| Parameter | Requirement | Reference Method |

|---|---|---|

| Limit of Detection | ≤1 ng/mL in serum | HPLC-UV |

| Specificity | Resolution ≥1.5 between adjacent peaks | USP Guidelines |

| Recovery Rate | 85–115% in spiked matrices | Chromatographic |

How can researchers differentiate endogenous and exogenous sources of nandrolone metabolites in clinical studies?

Advanced Research Question

Endogenous nandrolone production (e.g., in polycystic ovary syndrome [PCOS]) complicates doping or pharmacokinetic studies. Methodological approaches include:

- Isotopic Ratio Mass Spectrometry (IRMS): Detect ratios to distinguish synthetic (exogenous) vs. biosynthetic (endogenous) sources .

- In Vitro Models: Expose granulosa cells to testosterone and measure nandrolone synthesis rates as a baseline for endogenous production .

- Longitudinal Sampling: Track urinary 19-norandrosterone (19-NA) levels over time; sustained elevation suggests exogenous use .

What considerations are critical in designing reproducible pharmacokinetic studies for this compound?

Basic Research Question

- Sample Size Justification: Use power analysis to determine n ≥ 5 per group, with individual data points plotted if n < 5 .

- Error Reporting: Define error bars as standard deviation (SD) for technical replicates or standard error (SEM) for biological replicates .

- Replication: Conduct ≥3 independent experiments, explicitly stating replication counts in methods .

Q. Example Experimental Design Table

| Parameter | Specification | Evidence Source |

|---|---|---|

| Species | Sprague-Dawley rats | |

| Dose Range | 0.1–10 mg/kg (intramuscular) | Extrapolated |

| Sampling Times | 0, 2, 6, 24, 48 hours post-administration |

How should conflicting data on metabolic pathways of this compound be addressed?

Advanced Research Question

Contradictory findings (e.g., variability in hepatic vs. renal metabolism) require:

- Systematic Review: Adopt PRISMA guidelines to aggregate pharmacokinetic data, noting interspecies differences (e.g., human vs. rodent CYP450 activity) .

- In Vitro Cytochrome P450 Assays: Use microsomal fractions to isolate phase I metabolism pathways and quantify metabolite ratios .

- Dose-Response Modeling: Apply nonlinear regression to identify enzyme saturation thresholds that may explain discrepancies .

What statistical approaches are recommended for analyzing dose-response relationships in in vitro models?

Advanced Research Question

- Nonparametric Tests: Use Mann-Whitney U for non-normal distributions (common in small n studies) .

- EC50 Calculation: Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism .

- Outlier Handling: Predefine exclusion criteria (e.g., >3 SD from mean) to avoid bias .

How can receptor binding assays optimize specificity for this compound?

Basic Research Question

- Competitive Binding: Use -labeled testosterone as a tracer to measure displacement by this compound .

- Control for Cross-Reactivity: Include androgen receptor (AR)-negative cell lines to confirm AR-specific binding .

- Data Normalization: Express results as % inhibition relative to baseline (unbound tracer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.